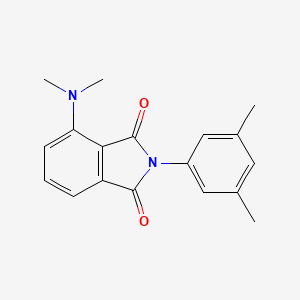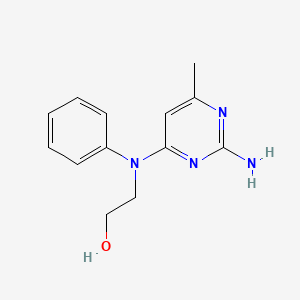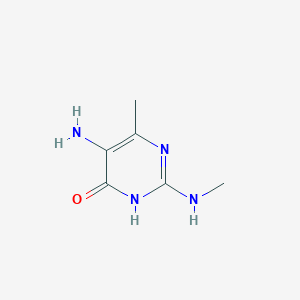
3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimesitylisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans It is characterized by the presence of two mesityl groups attached to the isobenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimesitylisobenzofuran-1(3H)-one typically involves the reaction of mesityl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of mesityl-substituted phthalic anhydride derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,3-Dimesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimesitylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3,3-Dimesitylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its mesityl groups may enhance its stability and reactivity, allowing it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1H-isobenzofuran: A structurally related compound with similar reactivity but different substituents.
Benzofuran: A simpler analog without the mesityl groups, exhibiting different chemical properties.
Dibenzofuran: An analog with an additional fused benzene ring, leading to different applications and reactivity.
Uniqueness
3,3-Dimesitylisobenzofuran-1(3H)-one is unique due to its mesityl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6946-20-9 |
|---|---|
Molekularformel |
C26H26O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3,3-bis(2,4,6-trimethylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)26(24-19(5)13-16(2)14-20(24)6)22-10-8-7-9-21(22)25(27)28-26/h7-14H,1-6H3 |
InChI-Schlüssel |
DTKYYOKNNHOKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
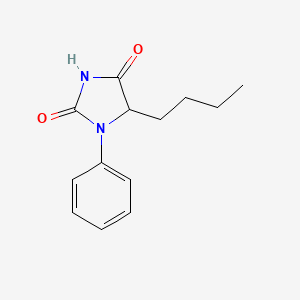
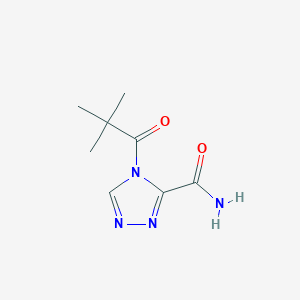
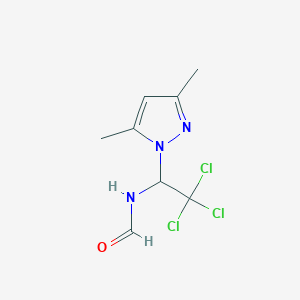
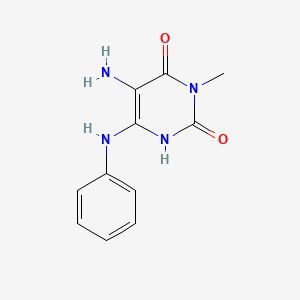
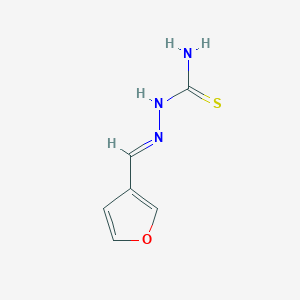
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
